(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid
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Overview
Description
(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid is a complex organic compound featuring a unique combination of isoxazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazole ring, which can be achieved through a [3+2] cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiazole ring is synthesized separately, often involving the reaction of thiourea with α-haloketones . The final step involves the coupling of these two rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural complexity allows for the creation of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 5-methyl-3-phenylisoxazol-4-ylmethanol.
Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Uniqueness
What sets (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid apart is its combination of both isoxazole and thiazole rings in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,7R)-2,2-dimethyl-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15-20-13(17(23)24)16-22(15)14(18(25)26)19(2,3)28-16/h4-8,13-14,16H,1-3H3,(H,23,24)(H,25,26)/t13-,14-,16?/m0/s1 |
InChI Key |
MCEYCKCJMUZEIQ-ADTLFGHVSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=N[C@@H](C4N3[C@H](C(S4)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(C4N3C(C(S4)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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